![molecular formula C12H21ClO2S B13642521 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13642521.png)
1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C12H21ClO2S. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonamide derivatives. It is characterized by a cyclopropane ring attached to a sulfonyl chloride group, with a cyclohexylpropyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropanesulfonyl chloride with a suitable cyclohexylpropyl precursor. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps such as distillation or recrystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield corresponding sulfonyl hydrides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydride donors are used in reduction reactions.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity. The molecular targets and pathways involved depend on the specific sulfonamide derivative formed .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanesulfonyl chloride: A simpler analog without the cyclohexylpropyl substituent.
1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride: Another analog with an isopropyl group instead of the cyclohexylpropyl group.
Uniqueness: 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride is unique due to its specific substituent, which can influence its reactivity and the properties of the resulting derivatives. The cyclohexylpropyl group can provide steric hindrance and hydrophobic interactions that are not present in simpler analogs .
Eigenschaften
Molekularformel |
C12H21ClO2S |
---|---|
Molekulargewicht |
264.81 g/mol |
IUPAC-Name |
1-(2-cyclohexylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H21ClO2S/c1-10(11-5-3-2-4-6-11)9-12(7-8-12)16(13,14)15/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
SKJHYECCVFIDQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1(CC1)S(=O)(=O)Cl)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.